Quindoline

Description

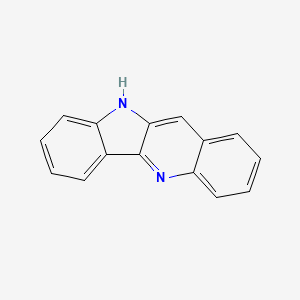

Structure

3D Structure

Properties

IUPAC Name |

10H-indolo[3,2-b]quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2/c1-3-7-12-10(5-1)9-14-15(17-12)11-6-2-4-8-13(11)16-14/h1-9,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOAKRWLMTKEDDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C(=N2)C4=CC=CC=C4N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70179030 | |

| Record name | Quindoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70179030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

243-58-3 | |

| Record name | Quindoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000243583 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10H-Quindoline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177394 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quindoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70179030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Discovery of Quindoline: A Technical Guide to its History, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the history and science behind the discovery of Quindoline, a naturally occurring indoloquinoline alkaloid. From its initial synthesis that predated its discovery in nature to its isolation and the elucidation of its biological activities, this document offers a comprehensive overview for the scientific community.

A Unique History: Synthesis Before Natural Discovery

Quindoline holds a notable position in the history of natural products as it was first created in a laboratory before being identified from a natural source. This unusual timeline reflects the intense scientific interest in the chemistry of indigo (B80030) and related heterocyclic systems in the early 20th century.

The first synthesis of Quindoline was accomplished in 1906 by Fichter and Boehringer.[1] It was not until 72 years later, in 1978, that Dwuma-Badu, Ayim, and their colleagues first reported the isolation of Quindoline as a minor heterocyclic metabolite from the roots of the West African medicinal plant, Cryptolepis sanguinolenta.[2] The structure of the isolated natural product was later unequivocally confirmed by NMR spectroscopy in 1991.[1]

Timeline of Quindoline Discovery

Caption: Key milestones in the discovery of the Quindoline alkaloid.

Physicochemical and Spectroscopic Data

Quantitative data for Quindoline and its parent compound, Quinoline (B57606), are summarized below. The data for Quindoline is based on its isolation from natural sources, while the data for Quinoline, a liquid at standard conditions, is provided for comparative purposes.

| Property | Quindoline (Alkaloid) | Quinoline (Parent Compound) |

| Molecular Formula | C₁₅H₁₀N₂ | C₉H₇N |

| Molar Mass | 218.25 g/mol | 129.16 g/mol |

| Physical State | Yellow Solid[2] | Colorless to brown liquid[3][4] |

| Melting Point | Not available in search results | -15 °C[3][5] |

| Boiling Point | Not applicable | 237 °C[4][5] |

| UV λmax (in Methanol) | 272 nm, 339 nm, 399 nm | Not applicable |

| ¹H NMR Data | Not available in search results | See reference spectra[6][7] |

| ¹³C NMR Data | Not available in search results | See reference spectra[6] |

Experimental Protocols: Isolation and Synthesis

The following sections outline the key experimental methodologies for the isolation and synthesis of Quindoline based on seminal publications. These are intended as overviews of the procedures.

Isolation from Cryptolepis sanguinolenta (Dwuma-Badu et al., 1978)

The first isolation of Quindoline was achieved from the roots of C. sanguinolenta, a plant used in traditional West African medicine.

Protocol Outline:

-

Extraction: The dried and milled roots of C. sanguinolenta were extracted with ethanol.

-

Acid-Base Partitioning: The resulting ethanolic extract was subjected to acid-base partitioning to separate the alkaloidal fraction from neutral and acidic components. The extract was acidified, washed with an organic solvent to remove neutral compounds, then basified (typically to pH ~9.5) and extracted with chloroform (B151607) (CHCl₃) to isolate the basic alkaloids.

-

Chromatography: The crude alkaloid residue was purified using column chromatography over alumina (B75360) (Al₂O₃).

-

Elution: The column was eluted with a gradient of solvents, starting with petroleum ether and gradually increasing polarity with chloroform and methanol.

-

Final Purification: Quindoline was obtained as a yellow solid after further purification by preparative thin-layer chromatography (TLC) on alumina with chloroform as the mobile phase.[2]

Caption: Workflow for the isolation of Quindoline from its natural source.

First Total Synthesis (Fichter & Boehringer, 1906)

This synthesis was a multi-step process starting from benzenoid derivatives.

Synthetic Strategy:

-

Ring Closure: A base-mediated ring closure of bis-2-nitrobenzylmalonyl ester was performed to create the core heterocyclic structure, yielding dioxyquindoline.

-

Reduction: The dioxyquindoline intermediate was then reduced using phenylhydrazine (B124118) to give oxyquindoline (quindolinone).

-

Deoxygenation: Finally, a reductive deoxygenation of the carbonyl group using hydroiodic acid (HI) and phosphorus afforded Quindoline.[1]

A Modern Synthetic Approach (Ho & Jou, 2002)

A more recent synthesis provides an alternative route starting from 2-nitrophenylacetic acid.

Synthetic Strategy:

-

Self-Condensation: 2-nitrophenylacetic acid undergoes a self-condensation reaction using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent to yield a ketone intermediate (86% yield).

-

Reductive Cyclization: A simultaneous selective reduction of the two nitro groups in the intermediate leads to a cyclization event, affording an indole (B1671886) derivative (95% yield).

-

Oxidative Cyclization: The final step involves an oxidative cyclization of the aniline (B41778) moiety onto the indole ring to complete the tetracyclic Quindoline structure (41% yield).[1]

Caption: Synthetic workflow for Quindoline as described by Ho and Jou (2002).

Proposed Mechanism of Action: DNA Topoisomerase Inhibition

While specific studies on the mechanism of action of Quindoline itself are limited in the reviewed literature, many quinoline-based alkaloids and synthetic derivatives are known to exert their biological effects, particularly their anticancer and antimicrobial activities, through the inhibition of DNA topoisomerases.[8][9][10][11] These enzymes are critical for managing DNA topology during replication, transcription, and repair.

Proposed Signaling Pathway:

Quindoline is hypothesized to act as a topoisomerase poison . It likely intercalates into the DNA strand at the site of the topoisomerase-DNA complex. This binding stabilizes the transient cleavage complex, where the DNA backbone is nicked, preventing the enzyme from re-ligating the DNA strand. The accumulation of these stalled cleavage complexes leads to double-strand breaks in the DNA, ultimately triggering cell cycle arrest and apoptosis (programmed cell death).

Caption: Proposed mechanism of Quindoline as a DNA topoisomerase inhibitor.

Conclusion

The journey of Quindoline from a synthetic curiosity to a recognized natural alkaloid is a testament to the parallel and intersecting paths of chemical synthesis and natural product discovery. Its history underscores the importance of continued investigation into both synthetic methodologies and the rich chemical diversity of the natural world. The proposed mechanism of action as a topoisomerase inhibitor places Quindoline and its derivatives in a class of compounds with significant therapeutic potential, warranting further investigation by researchers in drug development.

References

- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 2. interesjournals.org [interesjournals.org]

- 3. Quinoline - Sciencemadness Wiki [sciencemadness.org]

- 4. Quinoline - Wikipedia [en.wikipedia.org]

- 5. quinoline [stenutz.eu]

- 6. repository.uncw.edu [repository.uncw.edu]

- 7. Quinoline(91-22-5) 1H NMR spectrum [chemicalbook.com]

- 8. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and identification of quinoline derivatives as topoisomerase I inhibitors with potent antipsoriasis activity in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

Isolating Quindoline from Cryptolepis sanguinolenta: A Technical Guide for Researchers

An in-depth guide for researchers, scientists, and drug development professionals on the extraction, isolation, and purification of quindoline from the medicinal plant Cryptolepis sanguinolenta. This document provides detailed experimental protocols, quantitative data summaries, and workflow visualizations to support further research and development.

Cryptolepis sanguinolenta, a scrambling shrub native to West and Central Africa, has a long history in traditional medicine for treating a variety of ailments, most notably malaria. The therapeutic properties of this plant are largely attributed to its rich concentration of indoloquinoline alkaloids, with quindoline being a significant, albeit minor, constituent alongside the major alkaloid, cryptolepine. This technical guide outlines the methodologies for the isolation and purification of quindoline, providing a foundation for its further investigation as a potential therapeutic agent.

Quantitative Analysis of Alkaloid Yield

The yield of quindoline and related alkaloids from Cryptolepis sanguinolenta can vary depending on the plant part used, the age of the plant, and the extraction methodology. While specific quantitative data for quindoline is limited in the literature, the yields of total alkaloidal extracts and the major alkaloid, cryptolepine, provide a valuable benchmark.

| Plant Material | Extraction Method | Product | Yield | Reference |

| Stems (500 g) | Soxhlet extraction with methanol (B129727) | Crude residue | 34 g (6.8%) | [1] |

| Roots (900 g) | Soxhlet extraction with methanol | Crude alkaloid extract | Not Specified | [2] |

| Air-dried roots (60 g) | Not Specified | Isocryptolepine | 5 mg (0.0083%) | |

| Roots | Not Specified | Cryptolepine | 1.84 mg/100 mg (1.84%) |

Experimental Protocols for Quindoline Isolation

The following protocols are a composite of methodologies reported in the scientific literature for the isolation of quindoline and other indoloquinoline alkaloids from Cryptolepis sanguinolenta.

Preparation of Plant Material

The roots and stems of Cryptolepis sanguinolenta are the primary sources for quindoline isolation.

-

Collection and Drying: Harvest fresh roots and stems. Wash them thoroughly to remove soil and other debris. The plant material should be air-dried or oven-dried at a temperature not exceeding 60°C to prevent degradation of the alkaloids.

-

Pulverization: Once completely dry, the plant material should be pulverized into a fine powder using a mechanical grinder to increase the surface area for efficient extraction.

Extraction of Crude Alkaloids

A multi-step solvent extraction process is typically employed to obtain the crude alkaloid extract.

-

Defatting: The powdered plant material is first defatted to remove nonpolar compounds that can interfere with subsequent extraction and purification steps.

-

Pack the powdered material into a Soxhlet apparatus.

-

Extract with petroleum ether for approximately 8 hours.

-

Discard the petroleum ether extract and air-dry the defatted plant material (the marc).

-

-

Methanol Extraction: The defatted marc is then extracted with methanol to isolate the alkaloids.

-

Extract the marc with methanol (e.g., 2 x 2 liters for 500g of material) in a Soxhlet apparatus for 8 hours.

-

Combine the methanol extracts and evaporate the solvent under reduced pressure to obtain a crude residue.

-

Acid-Base Extraction for Alkaloid Fractionation

An acid-base extraction is performed to separate the alkaloids from other plant metabolites.

-

Acidification: Dissolve the crude residue in a 5% acetic acid solution (e.g., 1 liter for 34g of residue).

-

Basification and Extraction:

-

Make the acidic solution alkaline by the gradual addition of a base, such as ammonium (B1175870) hydroxide, until a pH of approximately 9-10 is reached. This will precipitate the alkaloids.

-

Extract the aqueous solution multiple times with an organic solvent like chloroform (B151607) or dichloromethane.

-

Combine the organic layers.

-

-

Drying and Evaporation:

-

Dry the combined organic extract over anhydrous sodium sulfate.

-

Filter and evaporate the solvent under reduced pressure to yield the crude alkaloid extract.

-

Chromatographic Purification of Quindoline

The final step involves the separation and purification of quindoline from the crude alkaloid mixture using chromatographic techniques.

-

Column Chromatography:

-

Pack a chromatography column with silica (B1680970) gel or acid alumina.

-

Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase.

-

Elute the column with a gradient of solvents, typically starting with a less polar solvent and gradually increasing the polarity. A common solvent system is a mixture of chloroform and methanol, starting with 100% chloroform and gradually increasing the methanol concentration.

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC).

-

-

Preparative Thin Layer Chromatography (pTLC):

-

For further purification, fractions containing quindoline can be subjected to pTLC on silica gel plates.

-

A common developing solvent system is chloroform-methanol (e.g., 95:5 v/v).

-

Visualize the bands under UV light, and scrape off the band corresponding to quindoline.

-

Elute the quindoline from the silica gel using methanol, filter, and evaporate the solvent.

-

-

Identification: The purified compound can be identified as quindoline by comparing its spectroscopic data (¹H-NMR, ¹³C-NMR, Mass Spectrometry) and TLC retention factor (Rf) with those of an authentic sample or with data reported in the literature.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the isolation of quindoline from Cryptolepis sanguinolenta.

References

Quindoline: A Comprehensive Technical Guide to its Natural Sources, Isolation, and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quindoline, a planar tetracyclic aromatic indoloquinoline alkaloid, has garnered significant interest within the scientific community due to its structural relationship to other bioactive compounds and its potential as a scaffold in medicinal chemistry. This technical guide provides an in-depth overview of the natural sources of Quindoline, detailed methodologies for its extraction and purification, and an exploration of its proposed biosynthetic pathway. The information is curated to support researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources of Quindoline

Quindoline has been isolated from a limited number of plant species, with the most significant sources being from the Apocynaceae and Acanthaceae families. While the compound was first synthesized in a laboratory setting, its subsequent discovery in nature has paved the way for further investigation into its botanical origins and biological significance.[1]

Plant-Based Sources

The primary plant sources of Quindoline are:

-

Cryptolepis sanguinolenta : This West African shrub is the most well-documented natural source of Quindoline. The alkaloid is found in both the roots and stems of the plant.[2][3] C. sanguinolenta is also a known source of other indoloquinoline alkaloids, such as cryptolepine.

-

Justicia secunda : Quindoline has been identified in the stems of this plant species, which belongs to the Acanthaceae family.[4] While present, the concentration of Quindoline in J. secunda appears to be less prominent compared to C. sanguinolenta.

Quantitative Data

Precise, standardized quantitative data on the yield of Quindoline from its natural sources is not extensively reported in the available literature. The concentration of secondary metabolites in plants can vary significantly based on factors such as geographical location, climate, soil conditions, and the age of the plant. However, some studies provide insights into the amount of total alkaloid extracts obtained from Cryptolepis sanguinolenta. It is important to note that these values represent the crude alkaloid mixture and not the yield of pure Quindoline.

| Plant Source | Plant Part | Extraction Method | Total Alkaloid Extract Yield (% of Dry Weight) | Reference |

| Cryptolepis sanguinolenta | Roots | Ethanolic Extraction | Not explicitly stated as a percentage of starting material. One study reported obtaining a 4.7g dark alkaloidal residue from an unspecified amount of root powder. | [3] |

| Justicia secunda | Leaves | Methanolic Extraction | 4.88% | [5] |

Note: The yield of pure Quindoline would be a fraction of the total alkaloid extract and requires further purification. The provided yield for Justicia secunda is for a crude methanolic extract of the leaves and may not be indicative of the Quindoline content in the stems.

Experimental Protocols

The isolation and purification of Quindoline from its natural sources involve a series of extraction and chromatographic techniques. The following protocols are generalized from methods described in the scientific literature.

General Extraction and Isolation Workflow

Caption: Generalized workflow for the extraction and isolation of Quindoline.

Detailed Methodologies

1. Extraction of Total Alkaloids from Cryptolepis sanguinolenta Roots

-

Plant Material Preparation: Air-dry the roots of C. sanguinolenta and grind them into a fine powder.

-

Extraction Solvent: 95% Ethanol.

-

Procedure:

-

Macerate the powdered root material in 95% ethanol at a ratio of 1:10 (w/v) for 24-48 hours with occasional stirring.

-

Alternatively, perform a Soxhlet extraction for a more exhaustive extraction.

-

Filter the ethanolic extract through Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude ethanolic extract.

-

-

Acid-Base Partitioning:

-

Dissolve the crude extract in 5% hydrochloric acid (HCl).

-

Filter the acidic solution to remove non-alkaloidal components.

-

Basify the filtrate to a pH of 9-10 with ammonium (B1175870) hydroxide (B78521) (NH₄OH).

-

Extract the aqueous basic solution multiple times with chloroform (B151607) (CHCl₃).

-

Combine the chloroform fractions and dry them over anhydrous sodium sulfate.

-

Evaporate the chloroform to yield a crude alkaloid residue.

-

2. Chromatographic Purification of Quindoline

-

Stationary Phase: Silica gel 60 (70-230 mesh) for column chromatography and silica gel GF₂₅₄ for Thin Layer Chromatography (TLC).

-

Mobile Phase: A gradient of chloroform and methanol (B129727) is typically used. A common starting point is 100% chloroform, gradually increasing the polarity with methanol (e.g., 99:1, 98:2, 95:5 v/v CHCl₃:MeOH).

-

Procedure:

-

Dissolve the crude alkaloid residue in a minimal amount of chloroform.

-

Apply the dissolved sample to the top of a silica gel column packed with the initial mobile phase.

-

Elute the column with the gradient mobile phase system.

-

Collect fractions and monitor the separation using TLC.

-

For TLC analysis, use a mobile phase such as chloroform:methanol (9:1 v/v) and visualize the spots under UV light (254 nm and 366 nm).

-

Combine the fractions containing Quindoline (identified by comparison with a standard or by spectroscopic methods).

-

Further purify the combined fractions using preparative TLC or recrystallization from a suitable solvent system (e.g., methanol/chloroform) to obtain pure Quindoline.

-

3. Analytical Quantification

High-Performance Liquid Chromatography (HPLC) is a suitable method for the quantification of Quindoline in plant extracts.

-

Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

-

Column: A C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).

-

Mobile Phase: A mixture of acetonitrile (B52724) and a buffer solution (e.g., phosphate (B84403) buffer at a slightly acidic to neutral pH) is commonly used in a gradient or isocratic elution.

-

Detection: Monitor the absorbance at the maximum wavelength (λmax) of Quindoline, which should be determined experimentally (typically in the UV range).

-

Quantification:

-

Prepare a stock solution of pure Quindoline standard in methanol or a suitable solvent.

-

Create a series of calibration standards by diluting the stock solution.

-

Inject the standards into the HPLC system to construct a calibration curve by plotting peak area against concentration.

-

Prepare the plant extract sample by dissolving a known amount in the mobile phase, filtering it through a 0.45 µm syringe filter, and injecting it into the HPLC system.

-

Determine the concentration of Quindoline in the sample by interpolating its peak area on the calibration curve.

-

Biosynthesis of Quindoline

The precise biosynthetic pathway of Quindoline has not been fully elucidated. However, a plausible pathway has been proposed based on the biogenesis of other indoloquinoline alkaloids. It is hypothesized that these compounds are formed from precursors derived from the shikimate pathway.[6]

Proposed Biosynthetic Pathway

The biosynthesis of the indoloquinoline scaffold is thought to involve the condensation of an anthranilic acid derivative with an indole (B1671886) derivative. Both of these precursors are downstream products of chorismate, a key intermediate in the shikimate pathway.

Caption: Proposed biosynthetic origin of the Quindoline scaffold.

The proposed biogenesis suggests that the diverse structures of indoloquinoline alkaloids, including linear and angular isomers, arise from the reaction of anthranilic acid with different indole by-products of tryptophan biosynthesis.[6] Further research, including isotopic labeling studies and identification of the specific enzymes involved, is necessary to fully elucidate the detailed steps of Quindoline biosynthesis in Cryptolepis sanguinolenta and other source organisms.

Conclusion

This technical guide has provided a comprehensive overview of the natural sources, isolation, and proposed biosynthesis of Quindoline. The primary botanical sources identified are Cryptolepis sanguinolenta and Justicia secunda. While detailed protocols for extraction and purification have been outlined, a notable gap exists in the literature regarding standardized quantitative yields of Quindoline from these plants. The proposed biosynthetic pathway offers a logical framework for understanding the formation of this indoloquinoline alkaloid, though further enzymatic and genetic studies are required for its complete validation. This information serves as a valuable resource for researchers and professionals engaged in the exploration and utilization of this and other related natural products for potential therapeutic applications.

References

- 1. Fungal Indole Alkaloid Biosynthesis: Genetic and Biochemical Investigation of Tryptoquialanine Pathway in Penicillium aethiopicum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. interesjournals.org [interesjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Methanolic extract of Justicia secunda ameliorates the cyclophosphamide-induced hepatic and renal failures in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benthamdirect.com [benthamdirect.com]

Quindoline: A Comprehensive Technical Guide on its Chemical Structure, Properties, and Biological Activities

Abstract: Quindoline, a polycyclic aromatic heterocycle belonging to the indoloquinoline alkaloid family, has garnered significant scientific interest due to its unique chemical architecture and diverse biological potential. This technical guide provides an in-depth analysis of quindoline's chemical structure, physicochemical properties, synthetic methodologies, and spectroscopic profile. Furthermore, it explores its significant biological activities, particularly in oncology, and details the experimental protocols for its synthesis and biological evaluation. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Identification

Quindoline is a rigid, planar molecule featuring a fused indole (B1671886) and quinoline (B57606) ring system. The formal name for this structure is 10H-indolo[3,2-b]quinoline.[1] This tetracyclic framework is the basis for its distinct chemical and biological properties.

Caption: Chemical structure of 10H-indolo[3,2-b]quinoline (Quindoline).

Physicochemical and Spectroscopic Properties

The key physicochemical and computed spectroscopic data for quindoline are summarized below. These properties are essential for its handling, characterization, and application in experimental settings.

Table 1: Physicochemical Properties of Quindoline

| Property | Value | Reference |

| IUPAC Name | 10H-indolo[3,2-b]quinoline | [1] |

| CAS Number | 243-58-3 | [1] |

| Molecular Formula | C₁₅H₁₀N₂ | [1] |

| Molecular Weight | 218.25 g/mol | [1] |

| Appearance | Synthetic product | [2] |

| Solubility | Soluble in most organic solvents | [3] |

| XLogP3 | 3.4 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

Table 2: Predicted Spectroscopic Data for Quindoline

| Technique | Data |

| ¹H NMR (CDCl₃) | δ 7.2-8.5 ppm (multiple aromatic protons), δ ~9.0 ppm (NH proton). Protons in the quinoline moiety are expected to be deshielded due to the nitrogen atom.[4][5] |

| ¹³C NMR (CDCl₃) | δ 110-150 ppm (aromatic carbons). Carbons adjacent to nitrogen atoms will appear further downfield.[6] |

| IR (KBr) | ν ~3400 cm⁻¹ (N-H stretch), ~3100-3000 cm⁻¹ (aromatic C-H stretch), ~1620-1450 cm⁻¹ (C=C and C=N stretches).[4] |

| Mass Spec (EI) | [M]⁺ at m/z = 218.08, corresponding to the molecular formula C₁₅H₁₀N₂. |

Synthesis and Experimental Protocols

While quindoline is a naturally occurring alkaloid, its synthesis in the laboratory was reported even before its isolation from a natural source.[2] Several synthetic strategies have been developed, often starting from benzenoid, indole, or quinoline precursors.

Synthesis via Benzenoid Precursors (Fichter and Boehringer, 1906)

One of the earliest total syntheses involves the base-mediated ring closure of bis-2-nitrobenzylmalonyl ester, followed by reduction and deoxygenation steps to yield the final quindoline product.[2]

Caption: Workflow for the Fichter and Boehringer synthesis of quindoline.

General Experimental Protocol: Spectroscopic Analysis

Objective: To characterize the structure of synthesized quindoline using NMR, IR, and Mass Spectrometry.

1. Sample Preparation:

-

NMR Spectroscopy: Dissolve 5-10 mg of purified quindoline in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[4]

-

IR Spectroscopy (ATR): Place a small amount of the solid sample directly onto the ATR crystal.[4]

-

Mass Spectrometry: Prepare a dilute solution of the sample in a volatile organic solvent like methanol (B129727) or acetonitrile.

2. Data Acquisition:

-

¹H and ¹³C NMR: Acquire spectra on a 400 MHz (or higher) spectrometer. For ¹H NMR, use a standard pulse sequence with a relaxation delay of 1-2 seconds. For ¹³C NMR, use a proton-decoupled sequence.[4]

-

IR Spectroscopy: Record the spectrum over a range of 4000 to 400 cm⁻¹.[4]

-

Mass Spectrometry: Analyze the sample using an electrospray ionization (ESI) or electron impact (EI) source coupled to a mass analyzer (e.g., TOF or quadrupole).

3. Data Analysis:

-

Process the raw data to obtain spectra.

-

Assign chemical shifts (ppm) in NMR, vibrational frequencies (cm⁻¹) in IR, and mass-to-charge ratios (m/z) in MS.

-

Compare the experimental data with predicted values or literature reports to confirm the structure and purity of the quindoline sample.

Biological Activities and Mechanisms of Action

Quindoline and its derivatives exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery. The primary activities reported include anticancer, antimicrobial, and anti-inflammatory effects.[7][8]

Table 3: Overview of Quindoline's Biological Activities

| Activity | Description | Key Findings / Potential Mechanism | Reference |

| Anticancer | Exhibits cytotoxic and antiproliferative effects against various cancer cell lines. | Intercalation into DNA, particularly G-quadruplex structures; potential inhibition of key signaling pathways like PI3K/Akt/mTOR. | [9][10] |

| Antimicrobial | Shows activity against certain bacterial and fungal strains. | The planar structure may facilitate intercalation into microbial DNA or inhibition of essential enzymes. | [11][12] |

| Anti-inflammatory | Potential to reduce inflammation. | May involve modulation of inflammatory signaling pathways. | [7] |

| Antimalarial | The related quinoline core is famous for its antimalarial properties (e.g., quinine, chloroquine). | Interference with the parasite's life cycle within red blood cells. | [7] |

Mechanism of Action: Inhibition of Cancer Signaling Pathways

Many quinoline-based compounds exert their anticancer effects by inhibiting critical protein kinases involved in cell survival and proliferation.[13] A key pathway frequently targeted is the PI3K/Akt/mTOR signaling cascade, which is often dysregulated in cancer.[10][14] Inhibition of this pathway can lead to cell cycle arrest and apoptosis.

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by quindoline derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

Objective: To determine the in vitro cytotoxicity of quindoline against a cancer cell line.[15]

1. Cell Seeding:

-

Culture a relevant human cancer cell line (e.g., HeLa, MCF-7) under standard conditions.

-

Seed the cells into a 96-well microplate at a density of 5,000–10,000 cells per well in 100 µL of culture medium.

-

Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[15]

2. Compound Treatment:

-

Prepare a stock solution of quindoline in DMSO and create serial dilutions in the culture medium.

-

Add 100 µL of the diluted compound solutions to the wells in triplicate. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for another 48-72 hours.[15]

3. MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

-

Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[15]

4. Formazan Solubilization and Measurement:

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot a dose-response curve (viability vs. log concentration) and determine the IC₅₀ value (the concentration of quindoline that inhibits cell growth by 50%).

Conclusion

Quindoline stands out as a heterocyclic compound of significant interest, bridging natural product chemistry with modern drug discovery. Its rigid, planar structure provides a robust scaffold for chemical modification, while its diverse biological activities, especially in oncology, highlight its therapeutic potential. The synthetic routes and analytical protocols detailed in this guide offer a framework for researchers to further explore, synthesize, and evaluate quindoline and its novel derivatives, paving the way for the development of next-generation therapeutic agents.

References

- 1. Quindoline | C15H10N2 | CID 98912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 3. Quinoline - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. m.youtube.com [m.youtube.com]

- 6. mdpi.com [mdpi.com]

- 7. biointerfaceresearch.com [biointerfaceresearch.com]

- 8. benthamdirect.com [benthamdirect.com]

- 9. researchgate.net [researchgate.net]

- 10. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Different biological activities of quinoline [wisdomlib.org]

- 12. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

Spectroscopic Analysis of Quindoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quindoline (10H-indolo[3,2-b]quinoline) is a heterocyclic aromatic compound belonging to the indoloquinoline class of alkaloids. Its rigid, planar structure, consisting of fused indole (B1671886) and quinoline (B57606) ring systems, is a key feature in various pharmacologically active molecules. The potential of Quindoline derivatives in medicinal chemistry, particularly as DNA-intercalating agents and kinase inhibitors, necessitates a thorough understanding of their structural and electronic properties. Spectroscopic analysis is the cornerstone of this characterization, providing invaluable insights into molecular structure, purity, and behavior.

This technical guide provides a comprehensive overview of the primary spectroscopic techniques used to analyze Quindoline: Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. Due to the limited availability of published, peer-reviewed spectral data for Quindoline, this guide will use the closely related parent compound, Quinoline , as a reference for fundamental spectral interpretation. This approach will establish a foundational understanding, which can then be extrapolated to predict the spectroscopic characteristics of the more complex Quindoline structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed molecular structure of organic compounds in solution. It provides information on the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

Predicted ¹H and ¹³C NMR Spectra of Quindoline

Based on its 10H-indolo[3,2-b]quinoline structure, the following features are anticipated in the NMR spectra of Quindoline:

-

¹H NMR: The spectrum will be dominated by signals in the aromatic region (typically δ 7.0-9.0 ppm). Due to the extended π-system and the presence of two nitrogen atoms, the protons on the heterocyclic rings will experience significant deshielding. The N-H proton of the indole moiety is expected to appear as a broad singlet at a downfield chemical shift, the exact position of which will be sensitive to solvent and concentration. The protons on the quinoline and indole portions will exhibit complex splitting patterns (doublets, triplets, and multiplets) due to spin-spin coupling with neighboring protons.

-

¹³C NMR: The spectrum will show 15 distinct signals for the 15 carbon atoms, assuming no accidental equivalence. The carbon atoms adjacent to the nitrogen atoms will be significantly deshielded and appear at lower field. The quaternary carbons involved in ring fusion will also be readily identifiable.

Reference NMR Data: Quinoline

To provide a practical reference, the experimental NMR data for the parent compound, Quinoline, is presented below. The numbering convention for the Quinoline ring is also provided.

Table 1: ¹H NMR Spectral Data for Quinoline

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| H-2 | 8.90 | dd |

| H-3 | 7.37 | dd |

| H-4 | 8.11 | dd |

| H-5 | 7.78 | d |

| H-6 | 7.53 | t |

| H-7 | 7.66 | d |

| H-8 | 8.08 | d |

Solvent: CDCl₃. Data is representative and may vary slightly based on experimental conditions.

Table 2: ¹³C NMR Spectral Data for Quinoline

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | 150.3 |

| C-3 | 121.1 |

| C-4 | 136.1 |

| C-4a | 128.2 |

| C-5 | 129.5 |

| C-6 | 126.5 |

| C-7 | 127.7 |

| C-8 | 129.0 |

| C-8a | 148.4 |

Solvent: CDCl₃. Data is representative and may vary slightly based on experimental conditions.

Experimental Protocol for NMR Analysis

This protocol outlines the general procedure for acquiring high-quality ¹H and ¹³C NMR spectra of an indoloquinoline compound like Quindoline.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the Quindoline sample for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). DMSO-d₆ is often a good choice for heterocyclic compounds as it can help in observing exchangeable protons like N-H.

-

Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve homogeneity, indicated by a sharp and symmetrical lock signal.

-

Tune and match the probe for both the ¹H and ¹³C frequencies.

-

For ¹H NMR:

-

Acquire a standard single-pulse spectrum.

-

Typical spectral width: -2 to 12 ppm.

-

Number of scans: 8-16.

-

Relaxation delay (d1): 1-2 seconds.

-

-

For ¹³C NMR:

-

Acquire a proton-decoupled spectrum (e.g., using a zgpg30 pulse program on Bruker instruments).

-

Typical spectral width: 0 to 200 ppm.

-

Number of scans: 1024 or higher, depending on sample concentration.

-

Relaxation delay (d1): 2-5 seconds.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the signals in the ¹H spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the structure.

-

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and, through fragmentation analysis, offers valuable clues about its structure.

Predicted Mass Spectrum of Quindoline

-

Molecular Ion: Quindoline has a molecular formula of C₁₅H₁₀N₂. Its monoisotopic mass is 218.0844 g/mol . In a high-resolution mass spectrum (HRMS), the molecular ion peak ([M]⁺˙ or [M+H]⁺) would be observed at an m/z corresponding to this value, confirming the elemental composition.

-

Fragmentation: Upon ionization, the Quindoline molecular ion may undergo fragmentation. Common fragmentation pathways for such fused heterocyclic systems involve the loss of small, stable neutral molecules like HCN or H₂. The fragmentation pattern will be crucial for confirming the core indoloquinoline structure.

Reference Mass Spectrometry Data: Quinoline

Table 3: Key Mass Spectral Data for Quinoline

| m/z | Relative Intensity (%) | Assignment |

| 129 | 100 | [M]⁺˙ (Molecular Ion) |

| 102 | 20 | [M - HCN]⁺˙ |

| 76 | 10 | [C₆H₄]⁺˙ |

Ionization Method: Electron Ionization (EI). Data is representative.

Experimental Protocol for ESI-MS Analysis

Electrospray ionization (ESI) is a soft ionization technique suitable for polar, medium to high molecular weight compounds like Quindoline.

-

Sample Preparation:

-

Prepare a stock solution of the Quindoline sample at a concentration of approximately 1 mg/mL in a suitable solvent like methanol (B129727) or acetonitrile.

-

Dilute the stock solution with the same solvent to a final concentration of 1-10 µg/mL.

-

If necessary, add a small amount of an acid (e.g., 0.1% formic acid) to the final solution to promote protonation and the formation of [M+H]⁺ ions.

-

Ensure the final solution is free of any particulate matter. Filtration through a 0.22 µm syringe filter is recommended.

-

-

Instrument Setup and Data Acquisition:

-

The analysis is typically performed using a Liquid Chromatography (LC) system coupled to a mass spectrometer (LC-MS) or by direct infusion.

-

For Direct Infusion: Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

ESI Source Parameters (typical positive ion mode):

-

Capillary Voltage: 3-4.5 kV

-

Nebulizing Gas (N₂) Pressure: 30-50 psi

-

Drying Gas (N₂) Flow Rate: 5-10 L/min

-

Drying Gas Temperature: 300-350 °C

-

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

For structural confirmation, perform tandem MS (MS/MS) by selecting the molecular ion peak (m/z 219 for [M+H]⁺) and subjecting it to collision-induced dissociation (CID) to observe the fragment ions.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. It is particularly useful for analyzing compounds with chromophores, such as the extended conjugated π-system of Quindoline.

Predicted UV-Vis Spectrum of Quindoline

Quindoline possesses an extensive system of conjugated double bonds. This will result in strong absorption bands in the UV region. The spectrum is expected to be complex, with multiple absorption maxima (λ_max) corresponding to various π → π* electronic transitions within the aromatic system. The position and intensity of these bands will be sensitive to the solvent polarity.

Reference UV-Vis Data: Quinoline

Table 4: UV-Vis Absorption Maxima for Quinoline

| Wavelength (λ_max, nm) | Molar Absorptivity (ε) | Solvent |

| 226 | 36,300 | Ethanol |

| 276 | 3,800 | Ethanol |

| 313 | 3,160 | Ethanol |

Data is representative and may vary based on experimental conditions.

Experimental Protocol for UV-Vis Analysis

-

Sample Preparation:

-

Prepare a stock solution of Quindoline of a known concentration (e.g., 1x10⁻³ M) in a UV-grade solvent (e.g., ethanol, methanol, or acetonitrile).

-

From the stock solution, prepare a series of dilutions to a final concentration that gives an absorbance reading between 0.1 and 1.0 for optimal accuracy (typically in the 1x10⁻⁵ to 1x10⁻⁶ M range).

-

Prepare a blank solution containing only the pure solvent.

-

-

Instrument Setup and Data Acquisition:

-

Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.

-

Select a quartz cuvette with a 1 cm path length.

-

Fill the cuvette with the blank solvent and record a baseline spectrum.

-

Rinse the cuvette with the sample solution before filling it.

-

Place the sample cuvette in the spectrophotometer.

-

Scan a range of wavelengths (e.g., 200-400 nm) to obtain the full absorption spectrum.

-

Identify the wavelengths of maximum absorbance (λ_max).

-

Integrated Spectroscopic Workflow

The definitive structural elucidation of a compound like Quindoline relies on the integration of data from multiple spectroscopic techniques. The following workflow illustrates the logical progression from sample analysis to structural confirmation.

Caption: Workflow for the spectroscopic analysis and structural elucidation of Quindoline.

Conclusion

The spectroscopic analysis of Quindoline, a molecule of significant interest in medicinal chemistry, is a multi-faceted process requiring the synergistic use of NMR, MS, and UV-Vis techniques. While specific experimental data for Quindoline is not widely published, a robust analytical approach can be formulated based on the principles of spectroscopy and by referencing the well-characterized parent compound, Quinoline. The protocols and predictive insights provided in this guide offer a solid framework for researchers to undertake the comprehensive characterization of Quindoline and its derivatives, thereby facilitating further research and development in this promising area of chemical science.

The Quindoline Biosynthesis Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quindoline, a prominent member of the indoloquinoline alkaloid family, has garnered significant attention for its diverse pharmacological activities. Understanding its biosynthesis is crucial for metabolic engineering efforts to enhance its production and for the synthesis of novel derivatives with improved therapeutic properties. This technical guide provides a comprehensive overview of the current understanding of the quindoline biosynthesis pathway, drawing parallels with related alkaloids and proposing a putative sequence of enzymatic reactions. While the complete pathway is yet to be fully elucidated, this document synthesizes existing knowledge from biosynthetic logic, chemical synthesis, and studies on analogous compounds. It further details generalized experimental protocols for key investigative techniques and presents illustrative quantitative data to guide future research in this area.

Introduction

Quindoline is a tetracyclic aromatic compound featuring an indolo[3,2-b]quinoline core structure.[1][2][3][4] It is a naturally occurring alkaloid, and its derivatives, such as cryptolepine (B1217406), have demonstrated a wide range of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[5][6] The biosynthesis of quindoline is of significant interest as it represents a key branch of alkaloid metabolism. Elucidating this pathway will not only provide fundamental insights into plant biochemistry but also pave the way for biotechnological production of quindoline and its analogs.

Proposed Biosynthesis Pathway of Quindoline

The biosynthesis of quindoline is believed to originate from the primary metabolite L-tryptophan. While the definitive enzymatic steps have not been experimentally verified, a plausible pathway can be proposed based on established biochemical transformations and biomimetic synthesis studies. The proposed pathway involves the convergence of two key intermediates derived from tryptophan: indole (B1671886) and anthranilic acid.[7]

A key precursor in the biosynthesis of many quinoline (B57606) alkaloids is tryptophan.[8] Tryptophan can be metabolized through various pathways, including one that leads to the formation of anthranilic acid.[7] Another potential pathway involves the conversion of tryptophan to indole. The proposed biosynthesis of quindoline involves the condensation of these two tryptophan-derived precursors.

The proposed biosynthetic pathway can be broken down into the following key stages:

-

Stage 1: Formation of Precursors from L-Tryptophan. L-tryptophan is proposed to be the primary precursor for both the indole and the anthranilate moieties of the quindoline scaffold.

-

Stage 2: Condensation and Cyclization. The indole and anthranilate derivatives undergo a series of condensation and cyclization reactions to form the tetracyclic core of quindoline.

Below is a DOT language script for a diagram illustrating the proposed pathway.

Caption: Proposed biosynthetic pathway of quindoline from L-tryptophan.

Quantitative Data Summary

Specific quantitative data for the quindoline biosynthetic pathway is currently unavailable in the literature. However, to facilitate future research and provide a template for data presentation, the following tables present hypothetical, yet realistic, quantitative data that could be obtained from precursor feeding studies and enzyme characterization experiments.

Table 1: Illustrative Data from Isotopic Labeling Studies

| Labeled Precursor | Concentration Fed (mM) | Incorporation into Quindoline (%) | Notes |

| [¹³C₆]-L-Tryptophan | 1.0 | 75 ± 5 | High incorporation suggests tryptophan is the primary precursor. |

| [¹³C₆]-Anthranilic Acid | 1.0 | 45 ± 4 | Significant incorporation supports its role as a direct intermediate. |

| [¹³C₈]-Indole | 1.0 | 30 ± 3 | Lower incorporation might indicate feedback inhibition or slower uptake. |

Table 2: Hypothetical Kinetic Parameters of a Putative Quindolinone Reductase

| Substrate | Km (µM) | Vmax (µmol/min/mg protein) | Optimal pH | Optimal Temperature (°C) |

| Quindolinone | 50 | 1.2 | 7.5 | 35 |

| NADPH | 25 | - | - | - |

Experimental Protocols

The elucidation of the quindoline biosynthetic pathway will rely on a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.

Precursor Feeding Studies with Isotopic Labeling

This protocol outlines a general procedure for tracing the incorporation of labeled precursors into quindoline in a plant cell suspension culture.

Objective: To determine the biosynthetic precursors of quindoline.

Materials:

-

Plant cell suspension culture capable of producing quindoline.

-

Isotopically labeled precursors (e.g., [¹³C₆]-L-tryptophan, [¹⁵N]-anthranilic acid).

-

Liquid chromatography-mass spectrometry (LC-MS) system.

Protocol:

-

Culture Preparation: Grow plant cell suspension cultures to the mid-logarithmic phase.

-

Precursor Administration: Add a sterile-filtered solution of the isotopically labeled precursor to the cell culture. A range of concentrations should be tested.

-

Incubation: Incubate the cultures for various time points (e.g., 24, 48, 72 hours).

-

Metabolite Extraction: Harvest the cells and extract the alkaloids using an appropriate solvent system (e.g., methanol/chloroform).

-

LC-MS Analysis: Analyze the crude extract by LC-MS to identify and quantify the labeled quindoline. The mass shift corresponding to the isotopic label will confirm incorporation.

Caption: Workflow for isotopic labeling studies.

Enzyme Assays for Putative Biosynthetic Enzymes

This protocol describes a general method for assaying the activity of a hypothetical "Quindolinone Reductase".[9][10][11][12][13]

Objective: To detect and characterize the enzymatic activity responsible for the final reduction step in quindoline biosynthesis.

Materials:

-

Protein extract from the quindoline-producing plant.

-

Quindolinone (substrate).

-

NADPH (cofactor).

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).

-

HPLC system for product detection.

Protocol:

-

Protein Extraction: Homogenize plant tissue in an appropriate extraction buffer and prepare a crude protein extract by centrifugation.

-

Assay Mixture: Prepare a reaction mixture containing the reaction buffer, NADPH, and the protein extract.

-

Initiation: Start the reaction by adding quindolinone.

-

Incubation: Incubate the reaction mixture at the optimal temperature for a defined period.

-

Termination: Stop the reaction by adding a quenching agent (e.g., acid or organic solvent).

-

HPLC Analysis: Analyze the reaction mixture by HPLC to detect the formation of quindoline and quantify the reaction rate.

Caption: General workflow for an enzyme assay.

Conclusion and Future Directions

The biosynthesis of quindoline remains an exciting area of research with significant potential for discoveries in enzymology and metabolic engineering. The proposed pathway, based on sound biochemical principles, provides a solid framework for future investigations. The immediate priorities should be the unequivocal identification of precursors through comprehensive isotopic labeling studies and the identification and characterization of the enzymes involved. The application of modern 'omics' technologies, such as transcriptomics and proteomics, in conjunction with the classical biochemical approaches detailed in this guide, will be instrumental in fully unraveling the intricacies of quindoline biosynthesis. This knowledge will be invaluable for the sustainable production of this important class of alkaloids and for the development of novel therapeutic agents.

References

- 1. Indolo[3,2-b]quinolines: synthesis, biological evaluation and structure activity-relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamscience.com [benthamscience.com]

- 3. Indolo[3,2-b]quinolines: Synthesis, Biological Evaluation and Structure Activity-Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benthamdirect.com [benthamdirect.com]

- 5. Recent Advances in the Chemistry and Pharmacology of Cryptolepine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Unravelling the pharmacological properties of cryptolepine and its derivatives: a mini-review insight - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. home.sandiego.edu [home.sandiego.edu]

- 12. 酵素活性測試 [sigmaaldrich.com]

- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]

An In-depth Technical Guide to the Core Physical and Chemical Properties of Quindoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quindoline, scientifically known as 10H-indolo[3,2-b]quinoline, is a heterocyclic aromatic compound that forms the core structure of various natural and synthetic molecules of significant interest in medicinal chemistry. Its rigid, planar tetracyclic system is a key feature in the design of compounds with diverse pharmacological activities, including anticancer and antimalarial properties. This technical guide provides a comprehensive overview of the core physical and chemical properties of Quindoline, detailed experimental protocols, and insights into its biological mechanisms of action, tailored for professionals in research and drug development.

Physical and Chemical Properties

A thorough compilation of the physical and chemical properties of Quindoline is essential for its application in research and development. While comprehensive experimental data for the parent Quindoline is not extensively documented in publicly available literature, the following tables summarize the available data and calculated values.

Table 1: Physical Properties of Quindoline (10H-indolo[3,2-b]quinoline)

| Property | Value | Source/Notes |

| Molecular Formula | C₁₅H₁₀N₂ | PubChem |

| Molecular Weight | 218.25 g/mol | PubChem |

| Boiling Point | 468.2 °C at 760 mmHg | ChemNet[1] |

| Flash Point | 217.5 °C | ChemNet[1] |

| Density | 1.336 g/cm³ | ChemNet[1] |

| Melting Point | Not experimentally determined in cited sources. | |

| Solubility | Sparingly soluble in common organic solvents. | General observation for similar heterocyclic compounds. |

| pKa | Not experimentally determined in cited sources. |

Table 2: Spectral Properties of Quindoline and its Derivatives

| Spectral Data | Description |

| UV-Vis Spectroscopy | The UV absorption of quinoline (B57606) derivatives typically peaks around 350 nm (UVA range).[2] |

| ¹³C NMR (DMSO-d₆) | 11-methyl-10H-indolo-[3,2-b]-quinoline: Chemical shifts observed for the carbon atoms of the core structure are influenced by the methyl substituent. |

| 11-ethyl-10H-indolo-[3,2-b]-quinoline: Chemical shifts are similarly influenced by the ethyl group. | |

| Mass Spectrometry | The molecular ion peak [M]⁺ is expected at m/z 218, corresponding to the molecular weight of Quindoline. Fragmentation patterns would involve the stable aromatic core. |

Experimental Protocols

Detailed methodologies are crucial for the synthesis, purification, and analysis of Quindoline in a laboratory setting.

Synthesis of 10H-indolo[3,2-b]quinoline

Several synthetic routes to the indolo[3,2-b]quinoline scaffold have been reported. A common approach involves the condensation of an indole (B1671886) derivative with a quinoline precursor. One such method is a modification of the Friedländer annulation.

Protocol: Synthesis of Quindoline via Condensation and Cyclization

This protocol is a generalized representation based on common synthetic strategies for indoloquinolines.[3][4]

Materials:

-

Polyphosphoric acid (PPA)

-

Phosphorus oxychloride (POCl₃)

-

Palladium on carbon (10% Pd/C)

-

Sodium acetate (B1210297)

-

Acetic acid

-

Sodium hydroxide (B78521) (NaOH)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Condensation: In a round-bottom flask, combine 2-aminobenzophenone (1 equivalent) and 3-acetylindole (1 equivalent) in polyphosphoric acid (PPA). Heat the mixture at 130°C for 2 hours.

-

Cyclization and Chlorination: Cool the reaction mixture and cautiously add it to ice water. Neutralize with a concentrated NaOH solution until a precipitate forms. Filter the precipitate, wash with water, and dry. Reflux the dried solid in an excess of phosphorus oxychloride (POCl₃) for 2 hours.

-

Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a NaOH solution. Extract the product with dichloromethane. Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Hydrogenolysis: Dissolve the crude product in a mixture of ethanol and acetic acid. Add 10% Pd/C and sodium acetate. Hydrogenate the mixture under a hydrogen atmosphere (60 psi) for 2 hours.

-

Purification: Filter the catalyst through a pad of Celite and concentrate the filtrate. The resulting residue can be purified by column chromatography on silica (B1680970) gel.

Purification of Quindoline

Purification is critical to obtaining a sample of high purity for analytical and biological studies.

Protocol: Purification by Column Chromatography

Materials:

-

Crude Quindoline

-

Silica gel (for column chromatography)

-

Ethyl acetate

-

Thin-layer chromatography (TLC) plates

Procedure:

-

Slurry Preparation: Prepare a slurry of silica gel in hexane and pack it into a chromatography column.

-

Sample Loading: Dissolve the crude Quindoline in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture (e.g., 5% ethyl acetate in hexane) and gradually increasing the polarity.

-

Fraction Collection: Collect fractions and monitor the separation using TLC.

-

Isolation: Combine the fractions containing the pure Quindoline and evaporate the solvent to yield the purified product.

Biological Activity and Signaling Pathways

Quindoline and its derivatives have been investigated for their potential as anticancer agents. Their mechanisms of action often involve the induction of apoptosis (programmed cell death) and the inhibition of key enzymes involved in DNA replication and repair.

Induction of Apoptosis

Several studies have shown that quinoline derivatives can induce apoptosis in cancer cells through both the intrinsic and extrinsic pathways.[5][6][7] This involves the activation of a cascade of enzymes called caspases.

-

Extrinsic Pathway: This pathway is initiated by the binding of extracellular death ligands to transmembrane receptors, leading to the activation of caspase-8.

-

Intrinsic Pathway: This pathway is triggered by intracellular stress and involves the release of cytochrome c from the mitochondria, leading to the activation of caspase-9.

Both pathways converge on the activation of executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.

Inhibition of Topoisomerases

Topoisomerases are enzymes that regulate the topology of DNA and are crucial for DNA replication, transcription, and repair.[8][9] Certain anticancer drugs function by inhibiting these enzymes, leading to DNA damage and cell death. Quindoline derivatives have been identified as potential topoisomerase inhibitors.[10]

The mechanism of inhibition often involves the stabilization of the "cleavable complex," an intermediate in the topoisomerase reaction where the DNA is cleaved. By preventing the re-ligation of the DNA strands, the inhibitor traps the enzyme on the DNA, leading to double-strand breaks and ultimately apoptosis.

Conclusion

Quindoline represents a valuable scaffold in the field of medicinal chemistry. This guide has provided a summary of its known physical and chemical properties, along with generalized experimental protocols for its synthesis and purification. Furthermore, the elucidation of its biological mechanisms of action, particularly in the induction of apoptosis and inhibition of topoisomerases, offers a solid foundation for the rational design of novel therapeutic agents. Further experimental investigation is warranted to fully characterize the physicochemical properties of the parent Quindoline and to explore the full therapeutic potential of its derivatives.

References

- 1. mdpi.com [mdpi.com]

- 2. Quinine - Wikipedia [en.wikipedia.org]

- 3. Indolo[3,2-b]quinolines: Synthesis, Biological Evaluation and Structure Activity-Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An efficient and practical approach for the synthesis of indoloquinolines and indolo/pyrroloquinoxalines via a Cu-catalyzed Ugi-C/Ugi- N -arylation se ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03248A [pubs.rsc.org]

- 5. PQ1, a quinoline derivative, induces apoptosis in T47D breast cancer cells through activation of caspase-8 and caspase-9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Topoisomerases as Anticancer Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]

- 10. A Novel DNA Topoisomerase I Inhibitor with Different Mechanism from Camptothecin Induces G2/M Phase Cell Cycle Arrest to K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]

Quindoline and Its Natural Derivatives: A Technical Guide for Researchers

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of quindoline, a naturally occurring indolo[3,2-b]quinoline alkaloid, and its key natural derivatives. This document outlines their chemical structures, natural sources, biological activities, and mechanisms of action, with a focus on their potential in drug discovery and development. Detailed experimental protocols for isolation and key biological assays are provided, alongside visualizations of relevant signaling pathways and experimental workflows.

Core Structures and Natural Sources

Quindoline and its derivatives are a class of tetracyclic alkaloids characterized by a fused indole (B1671886) and quinoline (B57606) ring system. The parent compound, quindoline (10H-indolo[3,2-b]quinoline), is the fundamental scaffold from which several other natural derivatives are formed.

The primary natural source of quindoline and its derivatives is the West African climbing shrub, Cryptolepis sanguinolenta (Lindl.) Schlechter, a plant with a long history of use in traditional African medicine for treating conditions such as malaria.[1][2] Other plant species, including Justicia betonica and Sida rhombifolia, have also been reported to contain indoloquinoline alkaloids.[2]

Below are the chemical structures of quindoline and its most prominent natural derivatives isolated from Cryptolepis sanguinolenta:

-

Quindoline: The unsubstituted parent compound of the indolo[3,2-b]quinoline family.[3]

-

Cryptolepine (B1217406): The N-5 methylated derivative of quindoline, often considered the most abundant and biologically active alkaloid from Cryptolepis sanguinolenta.

-

Neocryptolepine: An isomer of cryptolepine, with a different arrangement of the fused rings (indolo[2,3-b]quinoline).[4]

-

Isocryptolepine (Cryptosanguinolentine): Another isomeric form of cryptolepine (indolo[3,2-c]quinoline).[2]

-

Quindolinone: The oxidized form of quindoline, featuring a carbonyl group.

Biological Activities and Quantitative Data

While the unsubstituted quindoline skeleton generally exhibits low biological activity, its natural derivatives, particularly cryptolepine, display a broad spectrum of pharmacological effects, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.

Anticancer Activity

The anticancer properties of quindoline derivatives are the most extensively studied. These compounds have demonstrated cytotoxicity against a range of cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Neocryptolepine Derivative | A549 (Lung) | 0.197 | [5] |

| Neocryptolepine Derivative | BALB/3T3 (Fibroblast) | 0.138 | [5] |

| Cryptolepine | Various Solid Tumors | Potent Activity | [6] |

Antimicrobial Activity

Several quindoline derivatives have shown activity against a variety of microbial pathogens.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Neocryptolepine | Gram-positive bacteria | < 100 | [7] |

| Neocryptolepine | Candida albicans | Inhibitory | [7] |

| Biscryptolepine | Gram-positive bacteria | 31-62.5 | [7] |

Mechanisms of Action

The biological activities of quindoline derivatives are primarily attributed to their ability to interact with DNA and modulate key cellular signaling pathways.

DNA Intercalation and Topoisomerase Inhibition

A principal mechanism of action for cryptolepine and related indoloquinolines is their function as DNA intercalating agents.[8] The planar structure of the tetracyclic ring system allows these molecules to insert between the base pairs of the DNA double helix. This interaction can disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[9]

Furthermore, these compounds are known inhibitors of topoisomerase II, an enzyme crucial for managing DNA topology during cellular processes.[4][10] By stabilizing the topoisomerase II-DNA cleavage complex, these alkaloids prevent the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks and subsequent cell death.[10]

References

- 1. researchgate.net [researchgate.net]

- 2. Isolation and synthesis of cryptosanguinolentine (isocryptolepine), a naturally-occurring bioactive indoloquinoline alkaloid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quindoline | C15H10N2 | CID 98912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Neocryptolepine: A Promising Indoloisoquinoline Alkaloid with Interesting Biological Activity. Evaluation of the Drug and its Most Relevant Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scienceopen.com [scienceopen.com]

- 6. A Review of the Anticancer Potential of The Antimalarial Herbal Cryptolepis Sanguinolenta and Its Major Alkaloid Cryptolepine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antibacterial and antifungal activities of neocryptolepine, biscryptolepine and cryptoquindoline, alkaloids isolated from Cryptolepis sanguinolenta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. DNA intercalative 4-butylaminopyrimido[4',5':4,5]thieno(2,3-b)quinoline induces cell cycle arrest and apoptosis in leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Genotoxicity of DNA Intercalating Anticancer Drugs: Pyrimido[4(I),5(I):4,5] thieno(2,3-b)quinolines on Somatic and Germinal Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Pioneering Pathways: An In-depth Guide to the Early Synthetic Studies of Quindoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational synthetic approaches to Quindoline, a significant indoloquinoline alkaloid. Notably, the chemical synthesis of Quindoline predates its isolation from natural sources, a testament to the keen interest in indigo-related chemistry in the early 20th century. The first successful synthesis was a multi-step process developed by Fichter and Boehringer in 1906, which laid the groundwork for future explorations of this heterocyclic system. This document provides a detailed examination of this seminal work, outlining the strategic steps from simple benzenoid precursors to the final tricyclic architecture.

The Fichter and Boehringer Synthesis (1906)

The first total synthesis of Quindoline stands as a landmark achievement in heterocyclic chemistry.[1] The strategy commenced with benzenoid derivatives and proceeded through a series of cyclization and reduction steps to construct the characteristic indoloquinoline core.[1]

Synthetic Strategy Overview

The logical progression of the Fichter and Boehringer synthesis involves three key transformations following the preparation of the starting material. The initial step is a base-mediated double cyclization to form the core structure, followed by two distinct reductive steps to arrive at the final aromatic Quindoline molecule.

Caption: Logical workflow of the 1906 Fichter and Boehringer Quindoline synthesis.

Experimental Protocols and Data

Step 1: Base-Mediated Ring Closure of bis-2-Nitrobenzylmalonyl Ester

-

Objective: To construct the initial tetracyclic core, Dioxyquindoline, through intramolecular cyclization.

-

Methodology: The starting material, bis-2-nitrobenzylmalonyl ester, undergoes a base-mediated ring closure.[1] This reaction likely involves the formation of carbanions which then attack the electrophilic nitro groups, leading to the formation of the heterocyclic rings.

Step 2: Reduction of Dioxyquindoline to Oxyquindoline (Quindolinone)

-

Objective: To perform the initial reduction of the N-oxide functionalities.

-

Methodology: Dioxyquindoline is treated with a reducing agent, specified as phenylhydrazine, to yield Oxyquindoline, also known as quindolinone.[1] Phenylhydrazine serves to remove one of the oxygen atoms from the precursor.

Step 3: Reductive Deoxygenation of Oxyquindoline to Quindoline

-

Objective: To complete the synthesis by removing the final oxygen atom to yield the fully aromatic Quindoline.

-

Methodology: The final transformation is a reductive deoxygenation of the quindolinone intermediate.[1] This is achieved using a potent reducing system of hydroiodic acid (HI) and elemental phosphorus.[1] This step removes the carbonyl oxygen, leading to the formation of the final product, Quindoline.[1]

Quantitative Data Summary

Detailed yields for each step of the original 1906 synthesis are not well-documented in contemporary reviews. However, a later synthesis reported by Ho and Jou in 2002, which also starts from a nitro-aromatic precursor, provides a modern benchmark for the efficiency of Quindoline synthesis, achieving a 41% yield in the final oxidative cyclization step and a high of 95% in a preceding reduction-cyclization step.[1]

| Synthesis Stage (Fichter & Boehringer, 1906) | Starting Material | Product | Reagents | Yield (%) |

| Ring Closure | bis-2-Nitrobenzylmalonyl Ester | Dioxyquindoline | Base | N/A |

| First Reduction | Dioxyquindoline | Oxyquindoline | Phenylhydrazine | N/A |

| Final Deoxygenation | Oxyquindoline | Quindoline | HI / Phosphorus | N/A |

| N/A: Specific yield data from the original 1906 publication is not available in the reviewed literature. |

Conclusion

The pioneering work of Fichter and Boehringer provided the first synthetic entry to Quindoline, a molecule of significant interest that would later be identified as a natural product. Their multi-step synthesis, relying on classical cyclization and reduction methodologies, demonstrated a robust strategy for constructing the complex indoloquinoline scaffold from simple, readily available materials. While modern synthetic methods have since been developed, this initial route remains a cornerstone in the history of heterocyclic chemistry and a valuable case study for professionals in drug discovery and chemical research.

References

Biogenetic Considerations of Indoloquinolines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals